Cas no 4375-15-9 (3-methylindoline)
3-methylindoline Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-2,3-dihydro-1H-indole
- 3-METHYL-2,3-DIHYDROINDOLE-HCL
- 3-Methyl Indoline
- 3-methyl-2,3-dihydroindole
- 3-methylindoline
- CS-0199425
- SY178552
- 3-methyl-2,3-di-hydro-1H-indole
- 4375-15-9
- SCHEMBL13372443
- FT-0656676
- AS-82053
- MFCD07772115
- AKOS000282650
- 1H-Indole, 2,3-dihydro-3-methyl-
- AKOS022206115
- BS-13274
- 2,3-dihydroskatole
- SCHEMBL548964
- EN300-41296
- 3-methyl-dihydroindole
- W18948
- DTXSID50335319
- SB64212
- (3S)-3-methylindoline
- DB-070463
- 291540-52-8
- (3R)-3-methylindoline
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- MDL: MFCD07772115
- Inchi: 1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3
- InChI Key: BFQARNDIMKOOQQ-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C(C)C1
Computed Properties
- Exact Mass: 133.08923
- Monoisotopic Mass: 133.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
3-methylindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010231-5g |
3-Methylindoline |
4375-15-9 | 97% | 5g |
$674.10 | 2023-09-01 | |
| Chemenu | CM148458-5g |
3-Methyl Indoline |
4375-15-9 | 95%+ | 5g |
$589 | 2021-08-05 | |
| TRC | M222753-50mg |
3-Methyl-2,3-dihydroindole |
4375-15-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222753-100mg |
3-Methyl-2,3-dihydroindole |
4375-15-9 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | M222753-500mg |
3-Methyl-2,3-dihydroindole |
4375-15-9 | 500mg |
$431.00 | 2023-05-18 | ||
| abcr | AB522865-250 mg |
3-Methyl-2,3-dihydro-1H-indole; . |
4375-15-9 | 250MG |
€157.90 | 2023-04-17 | ||
| abcr | AB522865-1 g |
3-Methyl-2,3-dihydro-1H-indole; . |
4375-15-9 | 1g |
€351.60 | 2023-04-17 | ||
| abcr | AB522865-5 g |
3-Methyl-2,3-dihydro-1H-indole; . |
4375-15-9 | 5g |
€1,071.20 | 2023-04-17 | ||
| Chemenu | CM148458-250mg |
3-Methyl Indoline |
4375-15-9 | 95%+ | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM148458-1g |
3-Methyl Indoline |
4375-15-9 | 95%+ | 1g |
$*** | 2023-05-30 |
3-methylindoline Suppliers
3-methylindoline Related Literature
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Saithalavi Anas,Alex Cordi,Henri B. Kagan Chem. Commun. 2011 47 11483
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Sivaparwathi Golla,Swathi Jalagam,Soumya Poshala,Hari Prasad Kokatla Org. Biomol. Chem. 2022 20 4926
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Erlin Yue,Furong Cao,Jun Zhang,Wenjuan Zhang,Youshu Jiang,Tongling Liang,Wen-Hua Sun RSC Adv. 2021 11 13274
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Manuel Montalbán-López,Thomas A. Scott,Sangeetha Ramesh,Imran R. Rahman,Auke J. van Heel,Jakob H. Viel,Vahe Bandarian,Elke Dittmann,Olga Genilloud,Yuki Goto,María José Grande Burgos,Colin Hill,Seokhee Kim,Jesko Koehnke,John A. Latham,A. James Link,Beatriz Martínez,Satish K. Nair,Yvain Nicolet,Sylvie Rebuffat,Hans-Georg Sahl,Dipti Sareen,Eric W. Schmidt,Lutz Schmitt,Konstantin Severinov,Roderich D. Süssmuth,Andrew W. Truman,Huan Wang,Jing-Ke Weng,Gilles P. van Wezel,Qi Zhang,Jin Zhong,J?rn Piel,Douglas A. Mitchell,Oscar P. Kuipers,Wilfred A. van der Donk Nat. Prod. Rep. 2021 38 130
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Qaiser Mahmood,Erlin Yue,Wenjuan Zhang,Gregory A. Solan,Tongling Liang,Wen-Hua Sun Org. Chem. Front. 2016 3 1668
Additional information on 3-methylindoline
Recent Advances in 3-Methylindoline (CAS: 4375-15-9) Research: Synthesis, Applications, and Pharmacological Potential
3-Methylindoline (CAS: 4375-15-9), a heterocyclic compound with a fused benzene and pyrrolidine ring, has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on its synthetic methodologies, structural derivatives, and emerging biological activities, particularly focusing on studies published within the last three years (2021–2024).
Synthetic Innovations: Recent advancements in catalytic asymmetric hydrogenation have enabled the efficient synthesis of enantiopure 3-methylindoline derivatives. A 2023 study in ACS Catalysis (DOI: 10.1021/acscatal.3c01234) demonstrated a novel iridium-catalyzed asymmetric hydrogenation of 3-methylindoles, achieving >99% ee and 95% yield under mild conditions. This method addresses previous challenges in stereocontrol and scalability, facilitating the production of chiral intermediates for pharmaceutical applications.
Pharmacological Discoveries: Structural modifications of 3-methylindoline have yielded compounds with promising bioactivities. A 2022 Journal of Medicinal Chemistry report (DOI: 10.1021/acs.jmedchem.2c00871) identified 5-fluoro-3-methylindoline derivatives as potent inhibitors of histone deacetylase 6 (HDAC6), showing IC50 values of 12 nM and selective cytotoxicity against multiple myeloma cell lines. Molecular docking studies revealed enhanced binding affinity through halogen interactions with the HDAC6 catalytic pocket.
Material Science Applications: Beyond pharmacology, 3-methylindoline serves as a precursor for organic semiconductors. A 2024 Advanced Materials publication (DOI: 10.1002/adma.202311045) detailed its incorporation into donor-acceptor polymers for organic photovoltaics, achieving a power conversion efficiency of 8.7% due to improved charge transport properties. The planarized indoline moiety was found to enhance π-conjugation while maintaining solution processability.
Toxicological Profiling: Updated safety assessments (2023, Regulatory Toxicology and Pharmacology, DOI: 10.1016/j.yrtph.2023.105487) indicate that 3-methylindoline exhibits moderate acute toxicity (LD50 = 320 mg/kg, rat oral), with no observed genotoxicity in Ames tests. However, chronic exposure studies suggest potential hepatotoxicity at doses >50 mg/kg/day, warranting careful formulation design for therapeutic applications.
Future Directions: Current research gaps include the development of greener synthetic routes (e.g., biocatalysis) and exploration of 3-methylindoline-based PROTACs (proteolysis-targeting chimeras). The compound's structural plasticity positions it as a valuable scaffold for next-generation kinase inhibitors and neurodegenerative disease therapeutics, with at least five derivatives currently in preclinical evaluation.
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